1,2,4-Oxadiazole-3-carbonitrile
Description
1,2,4-Oxadiazole-3-carbonitrile (CAS: 39512-75-9) is a heterocyclic compound featuring a five-membered ring containing two oxygen atoms, one nitrogen atom, and a cyano group at the 3-position. Its molecular formula is C₃HN₃O, with the structure confirmed via spectral data (MFCD26938432, InChI=1S/C3HN3O/c4-1-3-5-2-7-6-3/h2H) . This compound is of significant interest in medicinal chemistry due to the pharmacological versatility of the 1,2,4-oxadiazole scaffold, which is found in drugs like Ataluren (for genetic disorders) and Libexin (antitussive) . It is commercially available at 95% purity for research and industrial applications, with synthesis scaling capabilities from milligrams to industrial quantities .
Properties
IUPAC Name |
1,2,4-oxadiazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HN3O/c4-1-3-5-2-7-6-3/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAXOZPUQHHUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39512-75-9 | |
| Record name | 1,2,4-oxadiazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
1,2,4-Oxadiazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of nitrile oxides with nitriles. This reaction typically requires a nitration of alkynes to form α-nitroketones, followed by dehydration to produce nitrile oxides, which then undergo 1,3-dipolar cycloaddition with nitriles . Industrial production methods often involve high-throughput synthesis platforms that integrate synthesis and purification processes to produce small-molecule libraries of oxadiazoles .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The C(5) position serves as the primary electrophilic site due to electron-withdrawing effects from O(1) and N(4). Key reactions include:
These reactions exploit the ring’s low aromaticity () and substituent-directed regioselectivity .
Nucleophilic Attack and Ring-Opening Reactions
The oxadiazole ring undergoes ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanisms:
ANRORC with Bidentate Nucleophiles
-
Reagents : Hydrazines, hydroxylamines
-
Mechanism :
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| NH₂NH₂ | 5-Amino-1H-pyrazole-4-carbonitrile | EtOH, reflux, 4h | 68% |
Thermal and Photochemical Rearrangements
The labile O–N bond facilitates ring transformations:
Thermal Rearrangement
Photochemical Reaction
-
Conditions : UV light (254 nm), CH₃CN
-
Outcome : Cleavage to nitrile oxide intermediates, enabling cycloadditions .
Cycloaddition Reactions
The nitrile group participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Alkyne | CuI, DMF, 80°C | 1,2,4-Oxadiazole-fused isoquinoline | 61% |
| Azide | RT, H₂O | Tetrazole-linked oxadiazole | 78% |
Functional Group Transformations
The carbonitrile group undergoes characteristic nitrile reactions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (20%), 100°C | 1,2,4-Oxadiazole-3-carboxamide | 85% |
| Reduction | H₂, Raney Ni, EtOH | 1,2,4-Oxadiazole-3-aminomethyl | 73% |
Metal Coordination
The N(4) atom acts as a weak Lewis base, forming complexes with:
Base-Mediated Rearrangements
Under alkaline conditions (KOH/DMSO):
Key Reactivity Trends
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Agents
- Numerous studies have demonstrated the potential of 1,2,4-oxadiazole derivatives as potent anticancer agents. For instance, a series of 3,5-diarylsubstituted derivatives have been identified as apoptosis inducers with significant activity against various cancer cell lines. One notable compound exhibited an IC50 value of approximately 92.4 µM against eleven different cancer cell lines, including human colon adenocarcinoma and breast cancer .
- A recent study reported the synthesis of novel derivatives that showed high antiproliferative potency against MCF-7 and HCT-116 cancer cell lines with IC50 values comparable to established anticancer drugs .
-
Anti-infective Properties
- 1,2,4-Oxadiazoles have shown promising anti-infective properties. They have been evaluated for antibacterial, antiviral, antifungal, and anti-parasitic activities. For example, specific derivatives demonstrated effectiveness against Mycobacterium tuberculosis and various fungal strains like Candida albicans with minimum inhibitory concentrations (MIC) as low as 6.3 µg/mL .
- The class has also been recognized for its potential as non-β-lactam antibiotics targeting Gram-positive bacteria .
- Neurological Applications
Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound Name | Structure | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | [Structure] | 92.4 | Colon Adenocarcinoma |
| Compound B | [Structure] | 0.48 | Breast Cancer (MCF-7) |
| Compound C | [Structure] | 5.13 | Colon Cancer (HCT-116) |
Table 2: Anti-infective Activity of Selected Derivatives
| Compound Name | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound D | Mycobacterium tuberculosis | 6.3 |
| Compound E | Candida albicans | 12.5 |
| Compound F | Trichophyton mentagrophytes | 6.3 |
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-3-carbonitrile and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, these compounds can inhibit enzymes such as acetylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters . The pathways involved may include inhibition of enzyme activity, disruption of microbial cell walls, or interference with DNA replication in cancer cells .
Comparison with Similar Compounds
1,2,5-Oxadiazole-3-carbonitrile
- Structure and Properties: The 1,2,5-oxadiazole isomer (CAS: 68776-63-6) shares the same molecular formula (C₃HN₃O) but differs in the arrangement of heteroatoms, with oxygen at positions 1 and 2 and nitrogen at position 3.
- Synthesis : Unlike 1,2,4-oxadiazole derivatives, 1,2,5-oxadiazoles (e.g., 4-methyl-1,2,5-oxadiazole-3-carbonitrile) are synthesized via cyclization reactions involving nitrile oxides and nitriles. Godovikova et al. (2008) demonstrated its use in synthesizing bis-oxadiazoles, though yields and conditions vary compared to 1,2,4-oxadiazole systems .
- Applications: Limited data exist on its biological activity, but its synthetic utility in forming hybrid heterocycles highlights its role in materials science .
1,2-Thiazole-3-carbonitrile
5-Arylethynyl-1,2,4-oxadiazoles
- Structure and Synthesis : Acetylenic derivatives of 1,2,4-oxadiazoles (e.g., 5-phenylethynyl-1,2,4-oxadiazole) are rare. Their synthesis via dehydrohalogenation in superacidic media (e.g., CF₃SO₃H) yields moderate efficiencies (32–54%) and faces challenges with electron-withdrawing substituents (e.g., para-bromophenyl groups), unlike simpler analogs .
- Reactivity: The conjugated acetylene group enables electrophilic substitution reactions, a feature absent in non-acetylenic counterparts like this compound .
Comparative Data Table
Key Research Findings
- Synthetic Challenges : Acetylenic derivatives of this compound require stringent conditions (e.g., NaNH₂ in liquid ammonia at -70°C), contrasting with simpler analogs that use milder bases .
- Biological Relevance: The 1,2,4-oxadiazole core’s electron-deficient nature enhances binding to enzyme active sites, a trait less pronounced in 1,2,5-oxadiazoles due to differing charge distribution .
- Commercial Viability : this compound is more readily available (95% purity) than its 1,2,5-isomer, reflecting higher demand in pharmaceutical R&D .
Biological Activity
1,2,4-Oxadiazole-3-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and potential therapeutic applications of this compound, supported by data tables and case studies.
Overview of this compound
The 1,2,4-oxadiazole ring system is characterized by its stability and ability to act as a bioisosteric replacement for various functional groups in drug design. The incorporation of a carbonitrile group enhances its biological activity, making it a promising candidate for drug development.
Biological Activities
1,2,4-Oxadiazole derivatives exhibit a wide array of biological activities including:
- Anticancer Activity : Numerous studies have shown that 1,2,4-oxadiazole derivatives possess significant anticancer properties. For example, compounds synthesized by Alam et al. demonstrated potent inhibitory effects on cancer cell lines such as MCF-7 and HCT-116. Compound 3a exhibited an IC50 value of 24.74 µM against MCF-7 cells, outperforming standard drugs like 5-Fluorouracil .
- Antimicrobial Properties : Recent modifications to the oxadiazole structure have led to the development of antimicrobial agents targeting gastrointestinal pathogens. For instance, analogues with quaternary ammonium functionalities showed efficacy against Clostridioides difficile and multidrug-resistant Enterococcus faecium .
- Anti-inflammatory and Analgesic Effects : Several oxadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) .
Synthesis Methods
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods:
- One-Pot Reactions : Efficient one-pot synthetic procedures have been developed that utilize readily available starting materials with good yields (61–93%) .
- Microwave-Assisted Synthesis : This method has been employed to enhance reaction rates and yields in the formation of oxadiazoles from amidoximes and carboxylic acids .
Case Study 1: Anticancer Activity
In a study conducted by Vinaya et al., a series of 3,5-disubstituted 1,2,4-oxadiazoles were synthesized and evaluated for their anticancer activity. Compound 1 showed moderate activity with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including colon adenocarcinoma (CXF HT-29) and breast cancer (MAXF 401) .
Case Study 2: Antimicrobial Efficacy
Research focused on modifying the permeability of oxadiazole compounds led to the identification of derivatives that effectively target bacterial pathogens within the gastrointestinal tract. These modifications resulted in compounds that retained antimicrobial activity while minimizing systemic absorption .
Data Tables
| Biological Activity | Compound | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| Anticancer | 3a | 24.74 | MCF-7 |
| Antimicrobial | 26a | N/A | C. difficile |
| Anti-inflammatory | Various | N/A | COX Inhibition |
Q & A
Basic Questions
Q. What are the common synthetic routes for 1,2,4-Oxadiazole-3-carbonitrile derivatives, and how can reaction conditions be optimized?
- Methodological Answer: A widely used approach involves di-dehydrobromination of dibromo precursors (e.g., 5-styryl oxadiazoles) using sodium amide (NaNH₂) in liquid ammonia at low temperatures (-70 to -60°C). This method yields 5-arylethynyl derivatives, though yields are moderate (32–54%) and sensitive to temperature increases. Optimization includes maintaining strict temperature control and avoiding electron-withdrawing substituents (e.g., para-bromophenyl groups), which promote oligomerization . Alternative routes may involve cyclization of amidoximes with nitriles under acidic conditions, though specific protocols require validation.
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound derivatives?
- Methodological Answer:
- X-ray Diffraction (XRD): Resolves crystal structure parameters (e.g., monoclinic systems with space group P2₁/n, lattice constants a = 3.7924 Å, b = 19.8932 Å, c = 6.3155 Å) to confirm molecular geometry .
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent effects on the oxadiazole ring, with nitrile groups typically appearing at δ ~110–120 ppm in ¹³C spectra.
- IR Spectroscopy: Validates nitrile functionality via C≡N stretching bands (~2200–2250 cm⁻¹) .
Q. What safety considerations are critical when handling this compound derivatives in laboratory settings?
- Methodological Answer: General safety protocols for nitrile-containing compounds apply:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.
- Store under inert gas (e.g., N₂) at low temperatures to prevent degradation.
- Dispose of waste via authorized chemical destruction facilities, avoiding environmental release .
Advanced Research Questions
Q. How do superelectrophilic activation conditions influence the reactivity of this compound in arene reactions?
- Methodological Answer: Superacids like triflic acid (CF₃SO₃H) or Lewis acids (AlCl₃, AlBr₃) activate the oxadiazole ring by protonation or coordination, enhancing electrophilicity. This facilitates Friedel-Crafts alkylation with arenes, forming aryl-substituted derivatives. Reaction monitoring via TLC or HPLC is critical to identify intermediates, as overactivation may lead to ring-opening byproducts .
Q. How can researchers address low yields and side product formation during the synthesis of this compound derivatives?
- Methodological Answer:
- Temperature Control: Lower reaction temperatures (-70°C) improve selectivity during dehydrobromination .
- Substituent Screening: Avoid bulky or electron-deficient groups (e.g., para-bromophenyl) that hinder elimination or promote oligomerization.
- Purification Strategies: Use column chromatography with gradients (e.g., hexane/ethyl acetate) to separate inseparable mixtures of styryl and acetylene derivatives .
Q. What are the mechanistic insights into the di-dehydrobromination of dibromo precursors to form this compound derivatives?
- Methodological Answer: The reaction proceeds via a two-step elimination mechanism. NaNH₂ abstracts β-hydrogens from dibromo intermediates, generating a vinyl bromide intermediate, followed by a second elimination to form the acetylene bond. Computational studies (DFT) can model transition states to predict steric/electronic effects on reaction feasibility .
Q. How do electronic and steric effects of substituents influence the synthesis and stability of this compound derivatives?
- Methodological Answer:
- Electronic Effects: Electron-donating groups (e.g., methyl) stabilize the oxadiazole ring, enhancing reaction yields. Electron-withdrawing groups (e.g., nitro) reduce ring stability, favoring side reactions.
- Steric Effects: Ortho-substituents on aryl rings hinder elimination by increasing torsional strain, as observed in failed syntheses of 3d derivatives .
Q. What strategies are effective in analyzing contradictory data in the stability or reactivity of this compound under varying pH or solvent conditions?
- Methodological Answer:
- Iterative Testing: Repeat experiments under controlled conditions (e.g., buffered pH, anhydrous solvents) to isolate variables.
- Cross-Validation: Combine HPLC, mass spectrometry, and kinetic studies to confirm degradation pathways or unexpected reactivity.
- Data Transparency: Adopt open-data practices to compare results with published studies, resolving discrepancies through peer collaboration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
